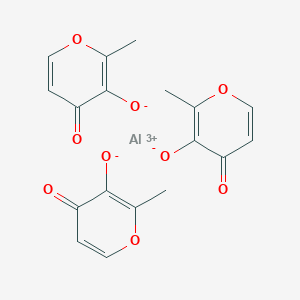
Aluminum maltolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum maltolate is a coordination compound formed between aluminum and maltol (3-hydroxy-2-methyl-4-pyrone). This compound has garnered significant interest due to its potential neurotoxic effects and its role in various biological and chemical processes. This compound is known for its ability to cross the blood-brain barrier, making it a subject of study in neurodegenerative diseases such as Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aluminum maltolate can be synthesized by reacting aluminum nitrate nonahydrate with maltol in a 3:1 molar ratio. The reaction is typically carried out in an aqueous solution with the pH adjusted to around 8.6. The mixture is then heated for a few minutes to facilitate the formation of the this compound complex .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same principles as laboratory synthesis. Scaling up the process would require careful control of reaction conditions to ensure the purity and stability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum maltolate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of different oxidation states of aluminum.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Ligand substitution reactions can occur, where the maltol ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various ligands, including other organic molecules, can be introduced under controlled conditions to study substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce a variety of aluminum-ligand complexes .
Applications De Recherche Scientifique
Aluminum maltolate has several scientific research applications:
Chemistry: It is used to study coordination chemistry and the behavior of metal-ligand complexes.
Biology: The compound is investigated for its effects on cellular processes, particularly in relation to neurotoxicity and oxidative stress.
Medicine: Research focuses on its potential role in neurodegenerative diseases like Alzheimer’s disease, where it is used to model the effects of aluminum exposure on neuronal cells.
Industry: While not widely used industrially, this compound’s properties make it a candidate for various applications, including materials science and catalysis
Mécanisme D'action
Aluminum maltolate exerts its effects primarily through its ability to induce oxidative stress and disrupt cellular homeostasis. The compound can trigger ferroptosis, a type of programmed cell death associated with the accumulation of reactive oxygen species. This process involves the inhibition of the cysteine/glutamate antiporter system, leading to the depletion of cellular glutathione and inactivation of glutathione peroxidase . Additionally, this compound can interact with amyloid precursor protein and other molecular targets, contributing to the pathogenesis of neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Gallium maltolate: Similar to aluminum maltolate, gallium maltolate is a coordination compound with potential therapeutic applications.
Iron maltolate: This compound is studied for its role in iron metabolism and its potential use in treating iron deficiency.
Uniqueness of this compound: this compound is unique due to its strong neurotoxic effects and its ability to cross the blood-brain barrier. This makes it particularly relevant in studies of neurodegenerative diseases. Unlike gallium maltolate, which has therapeutic potential, this compound is primarily studied for its toxicological effects .
Propriétés
Numéro CAS |
103616-17-7 |
|---|---|
Formule moléculaire |
C18H15AlO9 |
Poids moléculaire |
402.3 g/mol |
Nom IUPAC |
3-bis[(2-methyl-4-oxopyran-3-yl)oxy]alumanyloxy-2-methylpyran-4-one |
InChI |
InChI=1S/3C6H6O3.Al/c3*1-4-6(8)5(7)2-3-9-4;/h3*2-3,8H,1H3;/q;;;+3/p-3 |
Clé InChI |
LIRCFGBNQPWVRY-UHFFFAOYSA-K |
SMILES |
CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Al+3] |
SMILES canonique |
CC1=C(C(=O)C=CO1)O[Al](OC2=C(OC=CC2=O)C)OC3=C(OC=CC3=O)C |
Synonymes |
Al maltolate aluminum maltol aluminum maltolate tris(maltonato)aluminum(III) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















